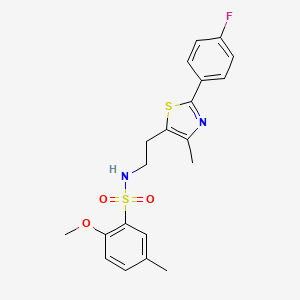

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

Historical Progression of Thiazole-Based Research Paradigms

Thiazoles, five-membered heterocyclic rings containing nitrogen and sulfur, were first isolated in 1879 during the characterization of thiamine (vitamin B~1~). Their aromaticity, conferred by π-electron delocalization, enables diverse reactivity, making them indispensable in synthetic chemistry. The Hantzsch thiazole synthesis, developed in 1889, revolutionized access to thiazole derivatives by condensing α-haloketones with thioamides. This method remains a cornerstone for constructing thiazole cores in natural products (e.g., epothilones) and synthetic drugs.

In the mid-20th century, thiazoles gained prominence in antibiotics like penicillin, where the β-lactam-thiazolidine ring is critical for activity. More recently, thiazole derivatives have been engineered for anticancer (e.g., dasatinib), antiviral (e.g., ritonavir), and antimicrobial applications. For instance, chloro- and fluoro-substituted thiazoles exhibit enhanced antibacterial potency by disrupting microbial cell membranes. These advancements underscore the thiazole ring’s versatility as a pharmacodynamic scaffold.

Pharmacological Significance of Sulfonamide Structural Motifs

Sulfonamides, characterized by a sulfonyl group attached to an amine, emerged in the 1930s as the first synthetic antibiotics. Sulfanilamide, the progenitor of this class, inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. By competing with para-aminobenzoic acid (PABA), sulfonamides starve microbes of tetrahydrofolate, halting DNA replication.

Beyond antimicrobial activity, sulfonamides have diversified into anticancer (e.g., celecoxib), antidiabetic (e.g., glyburide), and antiglaucoma therapies (e.g., acetazolamide). Their broad applicability stems from the sulfonamide group’s ability to engage hydrogen bonds and electrostatic interactions with biological targets, such as carbonic anhydrases and tyrosine kinases. For example, N-(2-phenethyl)benzenesulfonamide derivatives exhibit potent aldose reductase inhibitory activity, relevant for diabetic complications.

Emergence of Thiazole-Sulfonamide Hybrid Chemistry

The fusion of thiazole and sulfonamide motifs represents a strategic response to multidrug resistance and the need for multifargeted therapies. Hybrid architectures leverage the complementary bioactivities of both moieties: thiazoles contribute membrane permeability and metabolic stability, while sulfonamides enhance target affinity.

Recent studies highlight hybrids like sulfonamide-thiazole-pyrazoline compounds, which inhibit alkaline phosphatases (ALPs) with IC~50~ values as low as 0.87 μM. Similarly, thiazole-sulfonamide conjugates targeting aldose reductase (ALR2) demonstrate nanomolar potency, attributed to synergistic interactions between the thiazole’s aromatic system and the sulfonamide’s hydrogen-bonding capacity. These hybrids often exhibit improved pharmacokinetic profiles, as the sulfonamide group mitigates the thiazole’s inherent hydrophobicity.

Research Rationale for N-(2-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide Investigation

The compound This compound embodies a meticulously designed hybrid. Key structural features include:

- 4-Fluorophenyl-thiazole core : Fluorine’s electronegativity enhances lipid solubility and bioavailability, while the aryl group facilitates π-π stacking with target proteins.

- Ethyl linker : This spacer optimizes spatial alignment between the thiazole and sulfonamide groups, potentially reducing steric hindrance during target engagement.

- 2-Methoxy-5-methylbenzenesulfonamide : The methoxy group modulates electronic effects, and the methyl substituent improves metabolic stability by shielding against oxidative degradation.

Preliminary computational studies suggest strong binding affinity for enzymes like ALP and ALR2, driven by hydrogen bonds between the sulfonamide and catalytic residues, coupled with hydrophobic interactions from the thiazole-fluorophenyl system. Future work will focus on optimizing these interactions to enhance selectivity and efficacy.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S2/c1-13-4-9-17(26-3)19(12-13)28(24,25)22-11-10-18-14(2)23-20(27-18)15-5-7-16(21)8-6-15/h4-9,12,22H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSYOZQMGLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features allow it to interact with biological targets effectively.

Biological Research

This compound serves as a valuable tool in biological studies, particularly in:

- Antimicrobial Studies : Preliminary research indicates that it exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

- Cancer Research : Studies have shown that it can affect cell proliferation and survival pathways in cancer cells, making it a candidate for further investigation as an anticancer agent.

Industrial Applications

In the industrial sector, this compound may be utilized as:

- A building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

- A component in the development of new materials with enhanced properties, such as thermal stability or conductivity .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated effective inhibition of bacterial growth, supporting its use as a scaffold for developing new antibiotics targeting resistant strains.

Summary

This compound is a promising compound with diverse applications across medicinal chemistry, biological research, and industry. Its unique structural characteristics facilitate interactions with biological targets, making it a valuable candidate for further research and development in therapeutic applications.

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Enzyme inhibition, receptor modulation |

| Biological Research | Antimicrobial studies | Disruption of bacterial metabolism |

| Industrial Applications | Building block for complex organic molecules | Enhances material properties |

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Sulfonamide-Thiazole Derivatives

Spectroscopic and Structural Analysis

Table 2: Spectroscopic Signatures of Sulfonamide-Thiazole Derivatives

Key Insight: The target compound lacks tautomerism observed in triazole-thiones (), simplifying structural characterization . The 4-fluorophenyl group may deshield adjacent protons, altering NMR chemical shifts compared to non-fluorinated analogues .

Physicochemical Properties

- Solubility : The 2-methoxy and 5-methyl groups on the benzene ring likely enhance solubility in polar solvents compared to halogenated analogues (e.g., ’s 2-fluorobenzenesulfonamide) .

- Stability : The methylthiazole and fluorophenyl groups may reduce oxidative degradation, as observed in similar thiazole derivatives () .

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Its structure includes a thiazole ring, a fluorophenyl group, and a methoxy-substituted benzenesulfonamide, which may contribute to its interaction with various biological targets.

- IUPAC Name : N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide

- Molecular Formula : C20H23FN2O3S

- Molecular Weight : 434.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that it may inhibit certain enzyme pathways or modulate receptor activity, leading to various physiological effects. For instance, sulfonamides are known to interfere with folic acid synthesis in bacteria, suggesting potential antimicrobial properties.

Antimicrobial Activity

Sulfonamide derivatives have historically been recognized for their antibacterial properties. The compound's structural features may enhance its ability to inhibit the growth of bacterial strains. Studies indicate that similar compounds can exhibit significant antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Cardiovascular Effects

Research has demonstrated that certain benzenesulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. A study involving an isolated rat heart model showed that compounds similar to this compound could decrease perfusion pressure in a time-dependent manner, suggesting a possible mechanism involving calcium channel modulation .

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties relevant to various therapeutic areas. For example, it could potentially inhibit monoacylglycerol lipase (MGL), which is involved in lipid metabolism and inflammation . Such inhibition could have implications for treating metabolic disorders and inflammatory diseases.

Case Studies and Experimental Data

- Antibacterial Testing : A series of in vitro tests on structurally related sulfonamides indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting the potential of this compound as an antibiotic agent.

- Cardiovascular Studies : In experiments assessing the effects on isolated rat hearts, it was observed that certain benzenesulfonamides led to a reduction in coronary resistance and perfusion pressure, indicating their potential role in managing cardiovascular conditions .

- Pharmacokinetic Analysis : Theoretical models using software like SwissADME have been employed to predict pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable profiles for oral bioavailability and metabolic stability .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |

| Molecular Formula | C20H23FN2O3S |

| Molecular Weight | 434.6 g/mol |

| Antimicrobial Activity | Significant against various bacterial strains |

| Cardiovascular Impact | Decreases perfusion pressure; affects coronary resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.